molecular formula C20H24FN3O4S B2522323 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1049391-70-9

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2522323
CAS No.: 1049391-70-9
M. Wt: 421.49
InChI Key: CRURLUISEXNHAT-UHFFFAOYSA-N
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Description

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C20H24FN3O4S and its molecular weight is 421.49. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Applications

Several studies have synthesized and evaluated the antimicrobial efficacy of compounds structurally related to N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide. These compounds have demonstrated significant activity against a variety of bacterial and fungal strains. For example, derivatives of piperazine incorporating imidazo[1,2-b]pyridazine moiety were synthesized and found to possess in vitro antimicrobial activity against gram-positive and gram-negative bacteria as well as antifungal and antimalarial activity (Bhatt, Kant, & Singh, 2016). Similarly, new pyridine derivatives were synthesized and displayed notable antibacterial and antifungal activities (Patel & Agravat, 2007).

Antiproliferative Activity

Compounds related to the queried chemical structure have been investigated for their antiproliferative effects against various cancer cell lines. A study synthesized derivatives of 2-piperazino-1,3-benzo[d]thiazoles and evaluated their in vitro antiproliferative activity, finding some derivatives with potent effects on human cancer cell lines (Al-Soud et al., 2010).

Antioxidant Properties

The antioxidant potential of sulfonamide derivatives has also been explored. Compounds containing a 4´-(substituted phenyl)piperazin-1´-yl moiety were screened for their antioxidant capacity, indicating promising activities comparable to reference drugs (Malík et al., 2017).

Carbonic Anhydrase Inhibitory Activity

A study focused on the synthesis of thioureido-substituted sulfonamides, demonstrating their inhibitory properties against carbonic anhydrase isozymes, which are relevant for the treatment of conditions like glaucoma (Mincione et al., 2005).

Future Directions

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. Given the properties of similar compounds, it could be of interest in the field of medicinal chemistry .

Biochemical Analysis

Biochemical Properties

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of human equilibrative nucleoside transporters (ENTs). These transporters are crucial for nucleotide synthesis and the regulation of adenosine function. The compound interacts with ENTs by binding to their active sites, thereby inhibiting their function . This interaction is non-competitive and irreversible, meaning that the compound binds to a site other than the active site and does not dissociate easily . The presence of the fluorophenyl moiety next to the piperazine ring is essential for its inhibitory effects .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting the function of ENTs, which play a role in the regulation of adenosine levels . This inhibition can lead to altered gene expression and changes in cellular metabolism. The compound does not affect cell viability, protein expression, or the internalization of ENTs, indicating that its effects are specific to the inhibition of nucleoside transport .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to ENTs. The compound binds to a site distinct from the active site, leading to a reduction in the maximum velocity (Vmax) of nucleoside uptake without affecting the affinity (Km) of the transporter for its substrate . This suggests that the compound induces a conformational change in the transporter that reduces its activity. Molecular docking studies have shown that the binding site of the compound in ENT1 may differ from that of other conventional inhibitors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions and does not degrade easily . Long-term studies have shown that its inhibitory effects on ENTs persist over extended periods, indicating that the compound remains active and effective in inhibiting nucleoside transport

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits nucleoside transport without causing significant adverse effects . At higher doses, it may lead to toxic effects, including alterations in cellular metabolism and potential damage to tissues

Metabolic Pathways

This compound is involved in metabolic pathways related to nucleoside transport and metabolism. The compound interacts with ENTs, which are responsible for the uptake of nucleosides into cells . By inhibiting these transporters, the compound can affect the levels of nucleosides and their metabolites within cells. This can lead to changes in metabolic flux and alterations in the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound is likely to be taken up by cells via passive diffusion or facilitated transport . Once inside the cells, it may bind to specific proteins that facilitate its distribution and localization within different cellular compartments

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound is likely to be localized in specific cellular compartments where ENTs are present This localization is essential for its inhibitory effects on nucleoside transport

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O4S/c21-17-3-1-2-4-18(17)24-11-9-23(10-12-24)8-7-22-29(25,26)16-5-6-19-20(15-16)28-14-13-27-19/h1-6,15,22H,7-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRURLUISEXNHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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